Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
Description
Significance of β-Hydroxy Esters as Versatile Synthetic Intermediates and Chiral Building Blocks
β-Hydroxy esters are a class of organic compounds characterized by a hydroxyl group positioned on the carbon atom beta to an ester group. This 1,3-dioxygenated arrangement is not merely a structural curiosity but a locus of immense synthetic potential. The presence of two distinct and reactive functional groups—a hydroxyl and an ester—allows for a wide array of selective chemical manipulations.
These compounds are pivotal intermediates in the synthesis of a diverse range of more complex molecules. The hydroxyl group can be oxidized to a ketone, eliminated to form an α,β-unsaturated ester, or used as a handle for ether or ester formation. The ester group, in turn, can be hydrolyzed to a carboxylic acid, reduced to a diol, or reacted with nucleophiles to form amides. This dual reactivity makes β-hydroxy esters valuable precursors for natural products, pharmaceuticals, and polymers.
Furthermore, the carbon atom bearing the hydroxyl group is a stereocenter, meaning that β-hydroxy esters can exist as enantiomers. The development of asymmetric synthesis methods, such as enantioselective aldol (B89426) and Reformatsky reactions, has made it possible to produce these compounds in high enantiomeric purity. nih.govorganic-chemistry.org These chiral, optically pure β-hydroxy esters are highly sought-after as "chiral building blocks". enamine.net They serve as starting materials for the synthesis of complex chiral molecules where precise three-dimensional arrangement is critical for function, a key consideration in modern drug discovery. enamine.netnih.gov Their utility in diversity-oriented synthesis allows for the creation of libraries of structurally diverse compounds for biological screening. nih.gov
Strategic Importance of Pyridine (B92270) Moieties in Complex Molecular Architectures
The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is one of the most important structural motifs in chemistry. It is an isostere of benzene, but the nitrogen atom imparts unique electronic properties, stability, and reactivity. researchgate.net This has led to its widespread use across various scientific disciplines, from medicinal chemistry to materials science.
Beyond pharmaceuticals, pyridine derivatives are essential in agrochemicals and serve as key reagents and solvents in industrial and laboratory settings. researchgate.netnih.gov Their structural versatility and chemical reactivity make them fundamental building blocks for creating complex molecules with tailored properties.
Contextualization of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate within Contemporary Organic Chemistry Research
This compound is a molecule that embodies the strategic fusion of the two aforementioned structural motifs. It possesses the versatile β-hydroxy ester functionality directly attached to a pyridine ring, specifically at the 3-position. This unique combination suggests its potential as a valuable building block in contemporary organic chemistry.
While extensive research dedicated solely to this specific compound is not widely documented, its chemical architecture places it at the intersection of several key research areas. The synthesis of related structures, such as ethyl 3-(pyridin-2-ylamino)propanoate, is noted as a key step in the production of important pharmaceuticals like the direct thrombin inhibitor Dabigatran (B194492) etexilate, highlighting the industrial relevance of ethyl propanoate structures linked to a pyridine ring. google.compatsnap.comchemicalbook.com
The compound's structure suggests several avenues for further synthetic exploration. The β-hydroxy ester portion can be manipulated to build complex carbon skeletons, while the pyridine ring provides a site for modifications and a means to introduce desirable pharmacokinetic properties into a larger molecule. Research into related β-keto esters containing pyridine rings further underscores the interest in this class of compounds as intermediates for creating novel heterocyclic systems. researchgate.net The study of molecules like this compound is driven by the continuous search for novel building blocks that can accelerate the discovery of new drugs and functional materials.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H13NO3 | uni.lu |
| Monoisotopic Mass | 195.08954 Da | uni.lu |
| InChIKey | YHUNNSMSEATGJD-UHFFFAOYSA-N | uni.lu |
| Predicted XlogP | 0.2 | uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxy-3-pyridin-3-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)6-9(12)8-4-3-5-11-7-8/h3-5,7,9,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUNNSMSEATGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CN=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591228-12-5 | |
| Record name | ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 3 Hydroxy 3 Pyridin 3 Yl Propanoate
Synthetic Routes to β-Hydroxy Esters with Pyridine (B92270) Substituents
The creation of β-hydroxy esters bearing a pyridine substituent is a key challenge in organic synthesis. These motifs are present in various biologically active molecules, necessitating efficient and reliable synthetic routes.
Classical Chemical Synthesis Approaches
Traditional methods for the synthesis of β-hydroxy esters often rely on well-established name reactions that create the characteristic carbon-carbon bond and introduce the hydroxyl group. One of the most prominent classical methods applicable to the synthesis of compounds like Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate is the Reformatsky reaction. This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.
In the context of this compound, the Reformatsky reaction would theoretically involve the reaction of a zinc enolate of an ethyl haloacetate (e.g., ethyl bromoacetate) with 3-pyridinecarboxaldehyde. The organozinc reagent, formed in situ, acts as a nucleophile, attacking the carbonyl carbon of the pyridine aldehyde. A subsequent acidic workup yields the desired β-hydroxy ester. The use of zinc is crucial as it forms a less reactive enolate compared to those generated with stronger bases like lithium diisopropylamide (LDA), which can prevent side reactions with the ester functionality.
Precursor Synthesis: Ethyl 3-oxo-3-(pyridin-3-yl)propanoate
A common and efficient strategy for the synthesis of this compound involves a two-step process: the initial synthesis of the corresponding β-keto ester, Ethyl 3-oxo-3-(pyridin-3-yl)propanoate, followed by the selective reduction of the ketone functionality.
The Claisen condensation is a powerful and widely used method for the formation of β-keto esters. nih.govresearchgate.net This reaction involves the base-promoted condensation of two ester molecules. For the synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate, a mixed Claisen condensation is employed. This involves the reaction of ethyl nicotinate (B505614) (an ester without α-hydrogens) with ethyl acetate (B1210297) (an ester with acidic α-hydrogens) in the presence of a strong base, such as sodium ethoxide. nih.govresearchgate.net
The mechanism involves the deprotonation of the α-carbon of ethyl acetate by the base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl nicotinate. The subsequent loss of an ethoxide ion results in the formation of the β-keto ester. researchgate.net A full equivalent of base is necessary as the resulting β-keto ester is more acidic than the starting alcohol and is deprotonated, driving the reaction to completion. researchgate.net Acidification in the final step liberates the desired product. A similar procedure has been reported for the synthesis of the isomeric Ethyl 3-oxo-3-(pyridin-4-yl)propanoate from ethyl isonicotinate (B8489971) and ethyl acetate. asianpubs.orgresearchgate.net
β-Keto esters, including Ethyl 3-oxo-3-(pyridin-3-yl)propanoate, can exist as a mixture of two tautomeric forms in equilibrium: the keto form and the enol form. nih.gov This keto-enol tautomerism is a fundamental concept in organic chemistry. libretexts.orgphywe.com The equilibrium position is influenced by several factors, including the solvent, temperature, and the nature of the substituents. nih.gov
In the enol form, an intramolecular hydrogen bond can form between the hydroxyl group of the enol and the carbonyl oxygen of the ester, creating a stable six-membered ring. This stabilization often favors the enol tautomer. libretexts.org Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in studying this equilibrium. nih.gov For the related compound, Ethyl 3-oxo-3-(pyridin-4-yl)propanoate, it has been observed through ¹H NMR spectroscopy that the enol form is the major tautomer in deuterated chloroform (B151607) (CDCl₃). asianpubs.org The presence of the electron-withdrawing pyridine ring can influence the acidity of the α-protons and thus the position of the tautomeric equilibrium.
Stereoselective Synthesis of this compound and its Enantiomers
The development of methods for the stereoselective synthesis of β-hydroxy esters is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. The primary approach to obtaining enantiomerically enriched this compound is through the asymmetric reduction of its precursor, Ethyl 3-oxo-3-(pyridin-3-yl)propanoate.
Asymmetric Reduction Strategies for β-Keto Esters
Asymmetric reduction of β-keto esters can be achieved through various methods, including the use of chiral metal catalysts and biocatalysts. These methods offer high levels of enantioselectivity, providing access to either the (R) or (S) enantiomer of the target β-hydroxy ester.
One of the most powerful and widely utilized methods for the asymmetric hydrogenation of ketones is the Noyori asymmetric hydrogenation. wikipedia.org This reaction employs chiral ruthenium catalysts, typically bearing a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. harvard.eduacs.org The choice of the (R)- or (S)-enantiomer of the BINAP ligand dictates the stereochemical outcome of the reduction, allowing for the selective synthesis of either enantiomer of the β-hydroxy ester with high enantiomeric excess. harvard.edu This method has been successfully applied to a wide range of β-keto esters. acs.orgscilit.net The reduction is believed to proceed through the keto tautomer of the substrate. harvard.edu Other transition metals, such as rhodium and iridium, in combination with various chiral ligands, have also been developed for the asymmetric hydrogenation of ketones and β-keto esters. nih.govrsc.org
Catalytic Asymmetric Hydrogenation Approaches
Catalytic asymmetric hydrogenation is a highly efficient, atom-economical method for the enantioselective reduction of β-ketoesters. acs.org This approach utilizes chiral transition-metal catalysts, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), coordinated with chiral ligands to facilitate the transfer of hydrogen to the ketone. For the synthesis of this compound, this involves the hydrogenation of ethyl 3-oxo-3-(pyridin-3-yl)propanoate.
Ruthenium catalysts bearing chiral diphosphine ligands, such as the various forms of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are prominent in this field. The precise stereochemical outcome is dictated by the specific catalyst-ligand combination and reaction conditions. Factors such as hydrogen pressure, temperature, and solvent choice are optimized to maximize both conversion and enantiomeric excess (ee). For instance, iridium-catalyzed hydrogenations have demonstrated high enantioselectivity for a range of substrates. nih.govmdpi.com Similarly, ruthenium-catalyzed systems have been developed for the dynamic kinetic resolution of related substrates, achieving excellent diastereoselectivities and enantioselectivities. dicp.ac.cn
| Catalyst System | Substrate Type | Key Features | Typical Selectivity |
|---|---|---|---|
| Ru-BINAP Complexes | β-Ketoesters | High atom economy, requires H2 pressure. | High ee% |
| Ir-Phosphinooxazoline Complexes | N-Boc-2,3-diarylallyl amines | Effective for N-heterocycle precursors. | 98-99% ee nih.gov |
| Ru-TsDPEN Complexes (Transfer Hydrogenation) | α,β-Disubstituted Ketones | Uses formic acid/triethylamine as H2 source. | Excellent ee% and de% dicp.ac.cn |
Biocatalytic Reductions Employing Ketoreductases and Dehydrogenases
Biocatalysis offers a green and highly selective alternative for ketone reduction. rsc.org Ketoreductases (KREDs) and other dehydrogenases, often from microorganisms like yeast or bacteria, are used to reduce ethyl 3-oxo-3-(pyridin-3-yl)propanoate with high enantioselectivity. nih.gov These enzymatic reactions are typically performed in aqueous media under mild temperature and pressure conditions.
The stereochemical outcome of the reduction is enzyme-dependent, with different enzymes producing either the (R)- or (S)-alcohol. For example, a short-chain dehydrogenase/reductase, ChKRED12, has been effectively used for the stereoselective reduction of a similar substrate, ethyl 3-oxo-3-(2-thienyl) propanoate, yielding the corresponding (S)-alcohol with over 99% ee. jmb.or.krnih.gov Whole-cell biocatalysts are often employed, which simplifies the process by utilizing the cell's native machinery for cofactor regeneration. nih.gov
The discovery of highly effective biocatalysts often begins with screening vast libraries of naturally occurring or engineered enzymes. rsc.org Once a promising ketoreductase is identified, its properties can be further enhanced through directed evolution. This protein engineering technique involves introducing mutations into the enzyme's genetic code to generate variants with improved characteristics, such as higher activity, enhanced stability, or inverted enantioselectivity. rsc.orgacs.org
For instance, structure-guided evolution of a ketoreductase from Exiguobacterium sp. F42 led to variants with remarkably improved activity and excellent stereoselectivity (>99% de, >99% ee) for bulky α-amino β-keto esters. rsc.org This iterative process of mutation and screening is a powerful tool for tailoring enzymes to meet the specific demands of an industrial-scale synthesis. rsc.orgacs.org
KREDs and dehydrogenases require nicotinamide (B372718) cofactors (NADH or NADPH) to supply the reducing equivalents for the reaction. mdpi.com Since these cofactors are too expensive to be used in stoichiometric amounts, efficient in situ recycling is crucial for economic viability. nih.gov
A common and effective strategy is the coupled-enzyme system. researchgate.net In this approach, a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is used to regenerate the consumed cofactor. nih.govacs.org For example, GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH for the primary ketoreductase to use again. nih.gov This allows a small, catalytic amount of the cofactor to facilitate a large number of turnovers, making the process cost-effective and suitable for large-scale production. researchgate.netacs.org
Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. For the synthesis of β-hydroxy esters, a chiral auxiliary can be incorporated into the ester group or the α-position of the ketoester precursor.
One well-established method involves the use of chiral oxazolidinones, as popularized by Evans. wikipedia.orgnih.gov An N-acyl oxazolidinone can be converted to its corresponding enolate, which then undergoes a diastereoselective aldol (B89426) reaction to create two new stereocenters with high control. nih.gov While this method is powerful, it is less atom-economical than catalytic approaches as it requires stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal.
Diastereoselective Control in Synthesis of β-Hydroxy-β-pyridin-3-yl Esters
When a molecule already contains a stereocenter, the creation of a second stereocenter can lead to diastereomers. Diastereoselective control aims to favor the formation of one specific diastereomer. In the synthesis of β-hydroxy esters, if a chiral center is present at the α-position, its stereochemistry can influence the facial selectivity of the ketone reduction, a phenomenon known as substrate control. nih.govorganic-chemistry.org
The reduction of α-substituted-β-keto esters can yield four possible stereoisomers. The choice of reducing agent and reaction conditions can be tuned to favor either syn or anti diastereomers. Chemoenzymatic methods are particularly powerful in this regard. The dynamic kinetic resolution (DKR) of racemic α-substituted-β-keto esters using certain ketoreductases can convert the entire starting material into a single stereoisomer with high diastereomeric and enantiomeric excess. nih.gov For example, KRED-108 has shown high (2R,3R)-selectivity for certain α-alkyl-β-keto esters, yielding products with >99% de and >99% ee. nih.gov
Green Chemistry Principles Applied to the Synthesis of this compound
The synthesis of this compound provides an excellent platform for applying the principles of green chemistry to reduce environmental impact and improve sustainability. ijnrd.org
Catalysis over Stoichiometry: Both asymmetric hydrogenation and biocatalysis are prime examples of this principle. They use small amounts of catalysts to generate large quantities of product, minimizing the waste associated with stoichiometric reagents. acs.org
Atom Economy: Asymmetric hydrogenation is an addition reaction and thus has a 100% theoretical atom economy, as all atoms from the reactants (ketoester and hydrogen) are incorporated into the final product. acs.org
Use of Safer Solvents and Conditions: Biocatalytic reductions are typically performed in water under mild conditions (ambient temperature and pressure), avoiding the need for volatile and often toxic organic solvents. tandfonline.com
Energy Efficiency: The mild conditions of enzymatic reactions significantly reduce the energy requirements compared to many traditional chemical processes that necessitate high temperatures or pressures. ijnrd.org
Renewable Feedstocks: Biocatalytic processes can be integrated with renewable resources. For example, the glucose used as a co-substrate for cofactor regeneration with glucose dehydrogenase is derived from renewable biomass. rsc.org
Reduction of Derivatives: The use of enzymes can often eliminate the need for protecting groups due to their high specificity, thereby shortening synthetic routes and reducing waste. acs.org
By prioritizing these methodologies, the production of this compound can be achieved in a more efficient, cost-effective, and environmentally responsible manner. tandfonline.com
Chemical Transformations and Derivatization of Ethyl 3 Hydroxy 3 Pyridin 3 Yl Propanoate
Reactivity at the Hydroxyl Moiety
The secondary hydroxyl group is a key site for a range of chemical modifications, including esterification, etherification, oxidation, and elimination reactions.
Esterification and Etherification Reactions
The hydroxyl group of ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate can readily undergo esterification with various acylating agents. Standard procedures, such as reaction with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine, are expected to yield the corresponding esters. For instance, the reaction with acetyl chloride would produce ethyl 3-acetoxy-3-(pyridin-3-yl)propanoate. The use of pyridine as a catalyst is common in such reactions, highlighting its role in activating the acylating agent.
Etherification of the hydroxyl group can be achieved under basic conditions. For example, treatment with a strong base like sodium hydride to form the alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), would yield the corresponding ether. The synthesis of β-amino ethers from analogous β-hydroxy ethers has been demonstrated through mesylation and subsequent substitution with amines, a strategy that could be adapted for this molecule. acs.org
Table 1: Representative Esterification and Etherification Reactions
| Reaction | Reagents and Conditions | Expected Product |
|---|---|---|
| Acetylation | Acetyl chloride, pyridine, CH₂Cl₂ | Ethyl 3-acetoxy-3-(pyridin-3-yl)propanoate |
| Benzoylation | Benzoyl chloride, triethylamine, CH₂Cl₂ | Ethyl 3-(benzoyloxy)-3-(pyridin-3-yl)propanoate |
Oxidation and Elimination Reactions
Oxidation of the secondary alcohol in this compound would lead to the corresponding β-keto ester, ethyl 3-oxo-3-(pyridin-3-yl)propanoate. A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more modern methods like Swern or Dess-Martin periodinane oxidation to minimize side reactions. The resulting β-keto ester is a valuable synthetic intermediate.
Elimination of the hydroxyl group (dehydration) would result in the formation of ethyl 3-(pyridin-3-yl)acrylate. This reaction is typically acid-catalyzed and involves heating the substrate with a strong acid such as sulfuric acid or phosphoric acid. The product of this reaction is an α,β-unsaturated ester, which can serve as a Michael acceptor in conjugate addition reactions.
Table 2: Oxidation and Elimination Reaction Products
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Oxidation | PCC, CH₂Cl₂ | Ethyl 3-oxo-3-(pyridin-3-yl)propanoate |
| Elimination | H₂SO₄, heat | Ethyl 3-(pyridin-3-yl)acrylate |
Reactivity at the Ester Functionality
The ethyl ester group is susceptible to nucleophilic acyl substitution, allowing for transformations such as transesterification, hydrolysis, and amidation.
Transesterification Processes
Transesterification of this compound can be performed to introduce different alkyl groups into the ester functionality. This reaction can be catalyzed by either acids or bases. For example, heating the ethyl ester in an excess of another alcohol (e.g., methanol (B129727) or isopropanol) with a catalytic amount of sulfuric acid or a sodium alkoxide will lead to the corresponding methyl or isopropyl ester.
Enzymatic transesterification has been shown to be an effective method for the kinetic resolution of analogous compounds like ethyl 3-hydroxy-3-phenylpropionate. google.com Using a lipase (B570770) such as Candida antarctica lipase B (CAL-B) with an acylating agent like vinyl acetate (B1210297) can selectively acylate one enantiomer, allowing for the separation of the chiral alcohol. researchgate.net A similar enzymatic approach could likely be applied to resolve racemic this compound.
Hydrolysis and Amidation Reactions
Hydrolysis of the ester group to the corresponding carboxylic acid, 3-hydroxy-3-(pyridin-3-yl)propanoic acid, can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible process, typically requiring a large excess of water. libretexts.org Saponification, or base-catalyzed hydrolysis, is an irreversible process that involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid. libretexts.org
Amidation of the ester can be accomplished by reacting it with an amine. This reaction is often slower than hydrolysis and may require heating or catalysis. A study on the direct amidation of esters using iron(III) chloride as a catalyst has shown success with 2-pyridinecarboxylates, suggesting this method could be applicable to this compound to form various amides. mdpi.com For instance, reaction with ammonia (B1221849) would yield 3-hydroxy-3-(pyridin-3-yl)propanamide, while reaction with a primary or secondary amine would produce the corresponding N-substituted amide.
Table 3: Hydrolysis and Amidation Reactions
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Acid Hydrolysis | H₂O, H₂SO₄ (cat.), heat | 3-Hydroxy-3-(pyridin-3-yl)propanoic acid |
Transformations Involving the Pyridine Nitrogen
The nitrogen atom of the pyridine ring is a site of nucleophilicity and can undergo reactions such as N-oxidation and quaternization.
N-oxidation of the pyridine nitrogen can be achieved using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting pyridine N-oxide exhibits altered electronic properties and reactivity compared to the parent pyridine. The N-O bond can act as an oxygen donor in certain reactions. thieme-connect.de For pyridines with electron-withdrawing substituents, stronger oxidizing conditions may be necessary. researchgate.net
Quaternization involves the alkylation of the pyridine nitrogen, forming a pyridinium salt. This is typically achieved by reacting the pyridine with an alkyl halide, such as methyl iodide or ethyl bromide. osti.gov The reaction converts the neutral pyridine into a positively charged pyridinium ion, which significantly alters the electron density of the ring and can make it more susceptible to nucleophilic attack. The quaternization of pyridines can be influenced by the steric and electronic nature of the substituents on the ring. nih.gov
Table 4: Reactions at the Pyridine Nitrogen
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| N-Oxidation | m-CPBA, CH₂Cl₂ | Ethyl 3-hydroxy-3-(1-oxido-pyridin-1-ium-3-yl)propanoate |
| Quaternization (Methylation) | Methyl iodide, acetone (B3395972) | 3-(1-Ethoxy-1-oxopropan-2-yl)-3-hydroxy-1-methylpyridin-1-ium iodide |
N-Alkylation and Quaternization Strategies
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic center, susceptible to reaction with electrophiles such as alkyl halides. This reaction, known as the Menschutkin reaction, is the most common method for the N-alkylation of pyridines, leading to the formation of quaternary pyridinium salts. researchgate.net Structurally diverse pyridinium salts are prevalent scaffolds in many natural products and pharmaceuticals. rsc.org
The quaternization of the pyridine moiety in a molecule like this compound would involve the SN2 reaction with an organic halide. The efficiency and rate of this reaction are influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction temperature.
Studies on related 3-pyridyl compounds have demonstrated the significant impact of reaction conditions. For example, in the quaternization of 3,5-diethoxycarbonyl-2,6-dimethyl-4-(3-pyridyl)-1,4-dihydropyridine with lipophilic alkyl bromides, different solvents were investigated. researchgate.net It was determined that conducting the reaction in acetonitrile (B52724) at 81°C was the most optimal condition compared to acetone or 2-butanone. researchgate.net Steric hindrance around the nitrogen atom can also play a crucial role. In a study involving sugar sulfonates, quaternization with pyridine proceeded with a significantly higher yield (78%) compared to 2-methylpyridine (B31789) (31%), indicating that substituents adjacent to the nitrogen can impede the reaction. nih.gov
The choice of alkylating agent and reaction conditions allows for the synthesis of a wide array of pyridinium salt derivatives, each with potentially unique properties.
| Pyridyl Substrate | Alkylating Agent | Solvent | Temperature | Key Finding | Reference |
|---|---|---|---|---|---|
| 3,5-diethoxycarbonyl-2,6-dimethyl-4-(3-pyridyl)-1,4-dihydropyridine | Alkyl Bromides | Acetonitrile | 81°C | Acetonitrile found to be the most optimal solvent compared to acetone and 2-butanone. | researchgate.net |
| Pyridine (in reaction with a sugar sulfonate) | Tosyl-activated sugar | Acetonitrile | 70°C | Achieved a 78% yield, serving as a baseline for comparison. | nih.gov |
| 2-Methylpyridine (in reaction with a sugar sulfonate) | Tosyl-activated sugar | Acetonitrile | 70°C | Yield dropped to 31%, demonstrating significant steric hindrance from the C-2 methyl group. | nih.gov |
Coordination Chemistry for Novel Ligand Development
This compound contains multiple potential donor atoms, making it an interesting candidate for ligand development in coordination chemistry. The key coordination sites are the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group.
The presence of both a nitrogen and an oxygen donor allows the molecule to potentially act as a bidentate chelating ligand. It could form a stable five-membered chelate ring with a metal center by coordinating through the pyridyl nitrogen and the hydroxyl oxygen. Such N,O-bidentate ligands are valuable in the design of novel metal complexes with applications in catalysis, materials science, and medicinal chemistry. However, specific studies detailing the synthesis and characterization of metal complexes using this compound as a ligand are not extensively documented in the surveyed scientific literature.
Conversion to Related Heterocyclic Systems
The functional groups within this compound offer pathways for its conversion into more complex heterocyclic structures, including fused ring systems.
Cyclization Reactions for Fused Ring Systems
The formation of fused heterocyclic systems from a precursor like this compound would typically involve intramolecular reactions where different parts of the molecule react to form a new ring. Fused heterocycles are systems where two or more rings share a common bond and are significant in polymer chemistry, materials science, and pharmaceutical chemistry. researchgate.net
Theoretically, the β-hydroxy ester moiety could undergo dehydration to yield an α,β-unsaturated ester, which could then participate in intramolecular cyclization reactions involving the pyridine ring. Alternatively, reactions could be designed to involve both the hydroxyl group and the ester in a condensation with another reagent to build a new fused ring onto the existing pyridine core. While general strategies exist for constructing fused ring systems, such as those for 5,6-ring-fused 2-pyridones or seven-membered polycyclic systems, specific applications of these methods starting from this compound are not detailed in the available literature. organic-chemistry.orgchemrxiv.org
Rearrangement Pathways
Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. Certain classes of nitrogen-containing heterocycles can undergo rearrangements like the Dimroth rearrangement. nih.gov However, specific studies documenting the rearrangement pathways of this compound have not been found in the surveyed literature. The stability of the β-hydroxy ester and pyridine moieties suggests that significant energy input or specific catalytic conditions would be required to induce a molecular rearrangement.
Theoretical and Computational Investigations of Ethyl 3 Hydroxy 3 Pyridin 3 Yl Propanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemistry, providing insights that are often difficult or impossible to obtain through experimental means alone. For Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate, such calculations would elucidate its fundamental electronic characteristics.
Density Functional Theory (DFT) Studies on Optimized Geometries and Energetics
There are currently no published studies detailing the use of Density Functional Theory (DFT) to determine the optimized molecular geometry and thermodynamic stability of this compound. Such research would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule in its lowest energy state. Furthermore, calculations of properties like enthalpy of formation and Gibbs free energy are essential for understanding its stability and potential for transformation.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors
The electronic reactivity of a molecule is largely governed by its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between these orbitals is a critical indicator of molecular stability and reactivity.
Detailed analysis of the HOMO-LUMO gap and other chemical reactivity descriptors derived from their energies (such as electronegativity, chemical hardness, and global electrophilicity index) has not been performed for this compound. This information would be invaluable for predicting how the molecule will interact with other chemical species.
Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for this compound is not available.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding charge distribution and the nature of bonding within a molecule. It can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. For this compound, NBO analysis would reveal the intricate details of its internal electronic stabilization and the nature of its intramolecular hydrogen bonding, if any. This research has not yet been conducted.
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformations. A conformational analysis, which involves mapping the potential energy surface by systematically rotating key dihedral angles, is necessary to identify the most stable conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and its preferred shape, which influences its physical properties and biological activity. To date, no such analysis has been published.
Molecular Electrostatic Potential (MEP) Mapping for Prediction of Nucleophilic and Electrophilic Sites
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is an essential tool for predicting and understanding intermolecular interactions. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. An MEP map for this compound would visually identify the electron-rich nitrogen atom of the pyridine (B92270) ring and the electronegative oxygen atoms as likely sites for electrophilic interaction, while highlighting hydrogen atoms as potential sites for nucleophilic interaction. This specific computational mapping has not been reported in the literature.
Simulation of Intermolecular Interactions in Condensed Phases
While the properties of an isolated molecule are important, understanding its behavior in a liquid or solid state (condensed phases) requires simulations that account for intermolecular forces. Molecular dynamics or Monte Carlo simulations could predict how molecules of this compound interact with each other and with solvent molecules. These simulations could shed light on properties like solubility, boiling point, and crystal packing. This area of research for the target compound remains unexplored.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a three-dimensional surface that highlights regions of close contact with neighboring molecules. The corresponding two-dimensional fingerprint plots summarize these interactions, offering a quantitative breakdown of the different types of intermolecular contacts.
While a specific Hirshfeld surface analysis for this compound is not available in the referenced literature, the analysis of structurally similar compounds provides a strong indication of the expected interactions. For instance, studies on other pyridine-containing organic molecules reveal the prevalence of hydrogen bonds and van der Waals forces in dictating the crystal packing.
An analysis of a related compound, ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, indicates that the most significant contributions to crystal packing are from H···H, H···N/N···H, H···C/C···H, and H···O/O···H interactions. nih.gov In this analogous molecule, H···H contacts account for the largest portion of the interactions, a common feature in organic molecules with a high hydrogen content. nih.gov The presence of nitrogen and oxygen atoms facilitates the formation of hydrogen bonds, which are crucial for the stability of the crystal structure.
Table 1: Predicted Intermolecular Interactions for this compound based on Analogous Compounds
| Interaction Type | Predicted Contribution | Key Features |
| H···H | High | Arises from the abundance of hydrogen atoms on the molecular surface. |
| O···H/H···O | Significant | Indicative of hydrogen bonding involving the hydroxyl and ester groups. |
| N···H/H···N | Significant | Represents hydrogen bonding involving the pyridine nitrogen. |
| C···H/H···C | Moderate | Reflects weaker van der Waals interactions. |
The two-dimensional fingerprint plots of these related compounds further elucidate the nature of these interactions. The plots of dᵢ (the distance from the surface to the nearest nucleus inside the surface) versus dₑ (the distance from the surface to the nearest nucleus outside the surface) provide a detailed picture of the intermolecular contacts. Sharp spikes in the fingerprint plots are characteristic of strong interactions like hydrogen bonds, while more diffuse regions correspond to weaker contacts. For this compound, it is anticipated that the fingerprint plot would show distinct spikes corresponding to O-H···N or O-H···O hydrogen bonds, which would be critical in forming stable supramolecular assemblies.
In Silico Modeling for Structure-Reactivity and Structure-Selectivity Relationships
In silico modeling, employing quantum chemical calculations such as Density Functional Theory (DFT), offers profound insights into the structure-reactivity and structure-selectivity relationships of a molecule. These computational methods can determine various electronic properties that govern a molecule's chemical behavior.
For this compound, DFT calculations would be instrumental in understanding its reactivity. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) mapping is another valuable in silico tool. It visualizes the electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, highlighting sites for nucleophilic interaction.
Furthermore, computational studies can predict various reactivity descriptors that quantify the molecule's chemical behavior. These descriptors, derived from the conceptual DFT framework, provide a quantitative basis for understanding and predicting reactivity.
Table 2: Predicted Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Significance |
| Ionization Potential (I) | Energy required to remove an electron (I ≈ -EHOMO) | Indicates the molecule's resistance to oxidation. |
| Electron Affinity (A) | Energy released upon gaining an electron (A ≈ -ELUMO) | Measures the molecule's ability to be reduced. |
| Electronegativity (χ) | Tendency to attract electrons (χ = (I+A)/2) | Provides a measure of the overall chemical potential. |
| Chemical Hardness (η) | Resistance to change in electron distribution (η = (I-A)/2) | A higher value indicates greater stability and lower reactivity. |
| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge (ω = χ²/2η) | Quantifies the electrophilic character of the molecule. |
Through the detailed analysis of these computational models, a comprehensive understanding of the structure-reactivity and structure-selectivity relationships of this compound can be achieved. This knowledge is invaluable for predicting its chemical behavior and for the rational design of new derivatives with tailored properties.
Applications of Ethyl 3 Hydroxy 3 Pyridin 3 Yl Propanoate As a Strategic Building Block
Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter at the C-3 position, bearing the hydroxyl group, indicates that Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate can exist as two enantiomers. If resolved into its enantiomerically pure forms, it would serve as a valuable chiral building block.
Construction of Optically Active Carbon Frameworks
Optically active β-hydroxy esters are well-established precursors for the synthesis of complex chiral molecules. The hydroxyl group can be used to direct subsequent stereoselective reactions or can be transformed into other functional groups with retention or inversion of configuration. The pyridine (B92270) ring introduces a key heterocyclic element, which is prevalent in many biologically active compounds.
Precursor for Enantiomerically Pure Intermediates
Enantiomerically pure this compound could be a precursor to a variety of chiral intermediates. For instance, oxidation of the secondary alcohol to a ketone, followed by stereoselective reduction, could lead to diastereomeric products. The ester functionality can be reduced, hydrolyzed, or converted to an amide, further expanding its synthetic utility.
Synthetic Precursor to Functionalized Amino Acid Derivatives
The structural motif of a 3-hydroxypropanoate is closely related to the backbone of β-amino acids. With appropriate chemical transformations, this compound could potentially be converted into novel amino acid derivatives.
Conversion to α-Amino-β-hydroxy Esters with Pyridine Side Chains
The introduction of an amino group at the C-2 position would transform the molecule into an α-amino-β-hydroxy ester. This could theoretically be achieved through various synthetic routes, such as α-amination methodologies. The resulting compound would be a valuable building block for the synthesis of peptidomimetics and other biologically active molecules containing a pyridine moiety.
Synthesis of Pyridine-Substituted Alanine Analogues
Through a series of functional group interconversions, including the replacement of the hydroxyl group with an amino group (potentially via a Mitsunobu reaction or a two-step oxidation-reductive amination sequence), it is conceivable that this compound could serve as a precursor to pyridine-substituted β-alanine analogues. Such unnatural amino acids are of interest in medicinal chemistry for the development of novel therapeutics.
Intermediate in the Formation of Advanced Heterocyclic Scaffolds
The inherent reactivity of the hydroxyl and ester groups, in conjunction with the pyridine ring, suggests that this compound could be utilized in the synthesis of more complex heterocyclic systems. Intramolecular cyclization reactions, for instance, could lead to the formation of fused or spirocyclic pyridinyl heterocycles, which are scaffolds of interest in drug discovery.
Utility in the Rational Design and Synthesis of Peptidomimetics
The incorporation of non-natural amino acids and unique structural motifs is a cornerstone of peptidomimetic design, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. This compound serves as a strategic precursor to chiral β-amino acids containing a pyridyl group, which can be integrated into peptide sequences to modulate their structure and function.
The key to the utility of this compound lies in its potential for stereoselective transformation into the corresponding β-amino acid, ethyl 3-amino-3-(pyridin-3-yl)propanoate. This conversion is crucial as the stereochemistry of the amino acid profoundly influences the conformation of the resulting peptidomimetic and its interaction with biological targets. One of the well-established methods to achieve this transformation with control over stereochemistry is the Mitsunobu reaction. wikipedia.org This reaction allows for the conversion of the hydroxyl group into an amino group, or a precursor such as an azide, with inversion of configuration, providing access to specific stereoisomers of the desired β-amino acid.
The presence of the pyridin-3-yl group is particularly advantageous in peptidomimetic design. The pyridine ring can serve as a bioisostere for a phenyl group, often found in natural amino acids like phenylalanine, but with altered electronic properties and the ability to engage in hydrogen bonding through its nitrogen atom. This can lead to improved binding affinity and selectivity for the target receptor. Furthermore, the incorporation of the polar pyridine moiety can enhance the aqueous solubility of the resulting peptidomimetic, a critical factor for drug development. Research has shown that the inclusion of 3-pyridylalanine, a closely related amino acid, into peptide sequences can significantly improve their biophysical properties, including solubility, without compromising biological activity.
Once the chiral ethyl 3-amino-3-(pyridin-3-yl)propanoate is synthesized, it can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The resulting peptidomimetics, now containing a β-amino acid residue with a pyridyl side chain, can exhibit altered secondary structures compared to their natural α-amino acid counterparts. This structural perturbation can lead to increased resistance to enzymatic degradation by proteases, thereby prolonging the biological half-life of the molecule.
The rational design of such peptidomimetics involves considering the specific orientation of the pyridyl group within the peptide backbone to optimize interactions with the target protein. The flexibility of the propanoate chain and the defined stereochemistry at the β-carbon allow for precise positioning of this functional group.
While direct, end-to-end studies detailing the synthesis of a specific peptidomimetic from this compound are not extensively documented in publicly available literature, the individual synthetic steps and the principles of peptidomimetic design strongly support its strategic importance. The conversion of β-hydroxy esters to β-amino acids is a well-established synthetic route, and the value of incorporating pyridyl-containing non-natural amino acids into peptidomimetics is widely recognized in medicinal chemistry.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research on Ethyl 3 Hydroxy 3 Pyridin 3 Yl Propanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The proton on the chiral center (CH-OH) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons adjacent to the ester carbonyl group are diastereotopic and may appear as a complex multiplet. The ethyl ester group will show a characteristic quartet and triplet pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The ester carbonyl carbon is typically found in the range of δ 170-175 ppm. Carbons of the pyridine ring resonate between δ 120-150 ppm, while the carbon bearing the hydroxyl group appears around δ 65-75 ppm. The remaining aliphatic carbons of the ethyl and propanoate chain are observed at higher fields.
Predicted NMR Data: While specific experimental data for the title compound is not widely published, a predicted dataset based on the analysis of similar structures, such as ethyl 3-hydroxy-3-phenylpropanoate and various pyridine derivatives, can be compiled. nih.govmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2 | 8.5-8.6 (d) | ~148 |
| Pyridine C4 | 7.7-7.8 (d) | ~134 |
| Pyridine C5 | 7.2-7.3 (dd) | ~123 |
| Pyridine C6 | 8.4-8.5 (s) | ~149 |
| CH(OH) | 5.1-5.2 (t) | ~70 |
| CH₂ | 2.7-2.8 (d) | ~43 |
| C=O | - | ~172 |
| O-CH₂-CH₃ | 4.1-4.2 (q) | ~61 |
| O-CH₂-CH₃ | 1.2-1.3 (t) | ~14 |
Note: Predicted values are based on established chemical shift ranges for analogous functional groups and structures. Actual experimental values may vary based on solvent and other conditions.
Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman) for Functional Group Analysis and Theoretical Correlation
Vibrational spectroscopy, including FTIR and FT-Raman, is a powerful non-destructive technique for identifying the functional groups present in this compound.
FTIR Spectroscopy: The infrared spectrum is dominated by absorptions corresponding to the key functional groups. A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C=O stretch of the ester is expected to produce a strong, sharp peak around 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester and the alcohol will appear in the 1300-1000 cm⁻¹ region. Vibrations associated with the pyridine ring, including C=C and C=N stretching, typically occur in the 1600-1400 cm⁻¹ range. researchgate.netresearchgate.netacs.org
FT-Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations of the pyridine moiety usually show strong signals, making it a useful tool for analyzing the heterocyclic part of the molecule. cdnsciencepub.comcdnsciencepub.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |
| Ester (C=O) | C=O Stretch | 1730 - 1715 (strong, sharp) |
| Pyridine Ring | C=C, C=N Stretch | 1615 - 1465 |
| Ester/Alcohol | C-O Stretch | 1300 - 1000 |
| Alkane C-H | C-H Stretch | 3000 - 2850 |
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to compute the vibrational frequencies. Correlation of the calculated spectrum with the experimental FTIR and FT-Raman data allows for a more detailed and accurate assignment of the observed vibrational modes.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
HRMS is indispensable for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. The monoisotopic mass of the protonated molecule ([M+H]⁺, C₁₀H₁₄NO₃⁺) is 196.09682 Da. uni.lu
In addition to accurate mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under techniques like electrospray ionization (ESI) or electron ionization (EI) can be predicted.
Key Fragmentation Pathways:
Loss of Water: Dehydration is a common fragmentation for alcohols, leading to a fragment ion at [M+H-H₂O]⁺ with an m/z corresponding to the loss of 18 Da. uni.lu
Loss of Ethene: A McLafferty rearrangement can lead to the elimination of ethene (C₂H₄) from the ethyl ester group.
Loss of Ethoxy Radical: Cleavage of the ester can result in the loss of an ethoxy radical (•OCH₂CH₃), producing an acylium ion.
Alpha Cleavage: Cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group, or between the chiral center and the methylene group.
Pyridine Ring Fragmentation: Characteristic losses associated with the pyridine ring structure.
Table 3: Predicted Major Fragment Ions in HRMS of this compound
| Adduct / Fragment | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₀H₁₄NO₃⁺ | 196.0968 | Protonated Molecular Ion |
| [M+Na]⁺ | C₁₀H₁₃NO₃Na⁺ | 218.0788 | Sodium Adduct |
| [M+H-H₂O]⁺ | C₁₀H₁₂NO₂⁺ | 178.0862 | Loss of Water |
Predicted CCS values for various adducts have also been calculated using computational methods. uni.lu
X-ray Crystallography for Definitive Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, this technique can determine the absolute configuration if a suitable crystal is obtained and analyzed.
Table 4: Expected Crystallographic Parameters and Interactions
| Parameter | Expected Observation |
| Molecular Conformation | The propanoate side chain will adopt a specific conformation relative to the pyridine ring. |
| Intermolecular Interactions | Primary: O-H···N hydrogen bonds linking molecules into chains or dimers. |
| Secondary: C-H···O interactions, π-π stacking of pyridine rings. | |
| Crystal System | Dependent on packing; often monoclinic or triclinic for such molecules. researchgate.net |
Chiral Chromatography (e.g., GC-FID, HPLC-UV/Vis, SFC) for Enantiomeric Excess Determination and Chiral Resolution Studies
The presence of a stereocenter at the C3 position means that this compound exists as a pair of enantiomers (R and S). Chiral chromatography is essential for separating these enantiomers, determining the enantiomeric excess (ee) of a sample, and for preparative-scale resolution.
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis and being more environmentally friendly than HPLC. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com Stationary phases containing pyridine derivatives, such as 2-ethylpyridine, have proven effective for separating a wide range of compounds, including basic analytes. chromatographytoday.com The separation of the enantiomers of the title compound would likely be achieved on a chiral stationary phase (CSP) using a mobile phase of supercritical CO₂ with a polar co-solvent like methanol (B129727).
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used method. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for resolving the enantiomers of β-hydroxy esters. The mobile phase typically consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol).
The choice of column and conditions is critical and often requires screening a variety of CSPs and mobile phase compositions to achieve baseline resolution of the two enantiomers. Detection is typically performed using a UV/Vis detector, taking advantage of the UV absorbance of the pyridine ring.
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for Highly Stereoselective Synthesis
The chiral center at the C3 position of ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate makes its stereoselective synthesis a primary objective. Future research will likely focus on the development of sophisticated catalytic systems to achieve high enantiomeric and diastereomeric purity.
One promising avenue is the use of biocatalysts , such as ketoreductases, for the asymmetric reduction of the corresponding β-keto ester, ethyl 3-oxo-3-(pyridin-3-yl)propanoate. rsc.org Engineered enzymes could offer exceptional selectivity under mild, environmentally benign conditions. The development of self-sufficient heterogeneous biocatalysts could further enhance the sustainability and economic viability of this transformation. rsc.org
In the realm of asymmetric organocatalysis , chiral prolinamide-based catalysts have shown success in asymmetric aldol (B89426) reactions, which could be adapted for the synthesis of β-hydroxy esters. nih.gov Additionally, planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives have been employed for the kinetic resolution of racemic β-hydroxy esters, offering a non-enzymatic route to enantiopure products. mdpi.com
Transition metal catalysis also presents a fertile ground for exploration. Chiral ruthenium(II) complexes, for instance, have been effectively used in the asymmetric hydrogenation of β-keto esters. iupac.org The design of novel ligands, such as electron-rich phosphetanes, could lead to catalysts with enhanced activity and selectivity for the pyridinyl substrate. iupac.org Iridium-catalyzed dynamic kinetic asymmetric hydrogenation is another powerful technique that could be applied to achieve highly enantioenriched β-hydroxy α-amino acid derivatives, a structurally related class of compounds. rsc.org
| Catalytic Approach | Potential Catalyst Type | Key Advantages |
| Biocatalysis | Engineered Ketoreductases | High enantioselectivity, mild conditions, green chemistry |
| Organocatalysis | Chiral Prolinamide Derivatives, Planar-chiral DMAP | Metal-free, operational simplicity |
| Transition Metal Catalysis | Chiral Ru(II) or Ir(III) Complexes with Novel Ligands | High efficiency, broad substrate scope |
Exploration of Unprecedented Reactivity Pathways and Cascade Transformations
The unique combination of a hydroxyl group, an ester, and a pyridine (B92270) ring in this compound opens up possibilities for exploring novel reactivity and designing elegant cascade reactions.
Future work could investigate dehydrative transformations to introduce unsaturation, leading to valuable α,β-unsaturated esters. The hydroxyl group can also be a handle for nucleophilic substitution reactions , allowing for the introduction of a wide range of functional groups. Furthermore, oxidation of the secondary alcohol to a ketone would provide access to the corresponding β-keto ester, a key precursor for various synthetic routes.
The pyridine moiety itself is ripe for functionalization. C-H activation strategies, catalyzed by transition metals like rhodium, could enable the direct and regioselective introduction of substituents onto the pyridine ring, expanding the molecular diversity of accessible derivatives. nih.govnih.gov
Cascade reactions , which involve multiple bond-forming events in a single synthetic operation, represent a particularly exciting frontier. numberanalytics.com For instance, a reaction sequence could be envisioned where an initial modification of the hydroxyl group triggers a cyclization or rearrangement involving the pyridine ring. The development of one-pot procedures for the synthesis of highly functionalized pyridines from acyclic precursors highlights the potential for innovative synthetic strategies. nih.gov
Integration with Automated Synthesis and Flow Chemistry Platforms
To accelerate the exploration of this compound and its derivatives, the integration of automated synthesis and flow chemistry platforms will be crucial. These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput screening.
Flow chemistry is particularly well-suited for the synthesis of this compound and its analogues. mdpi.compolimi.it Continuous-flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. This approach is also advantageous for reactions that involve hazardous reagents or intermediates. The application of flow chemistry to the preparation of β-hydroxy nitriles has demonstrated the potential of this technology for synthesizing medicinally relevant compounds. unimi.it
Automated synthesis platforms , coupled with high-throughput screening, could be employed to rapidly generate libraries of derivatives with diverse functionalities. This would facilitate the systematic investigation of structure-activity relationships for various applications. The ability to perform multi-step syntheses in a continuous and automated fashion will significantly impact the pace of discovery in this area. mdpi.com
Advanced Computational Design of New Derivatives and Reaction Prediction
Computational chemistry and in silico modeling will play a pivotal role in guiding the future research directions for this compound.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govresearchgate.netresearchgate.net Such studies can provide valuable insights into reaction mechanisms and help in the rational design of new catalysts and synthetic routes. For example, DFT has been used to study the adsorption of a pyridine derivative on coronene, demonstrating its utility in understanding intermolecular interactions. researchgate.net
Molecular docking studies can be used to predict the binding affinity of this compound derivatives with biological targets, thereby guiding the design of new therapeutic agents. nih.govresearchgate.net This approach has been successfully applied to other pyridine-containing compounds to identify potential drug candidates. nih.gov
Reaction prediction algorithms and machine learning models are emerging as powerful tools for discovering novel synthetic pathways and predicting the outcomes of chemical reactions. These data-driven approaches can help to identify promising new transformations and optimize reaction conditions, accelerating the pace of synthetic innovation.
Expanding the Scope of Applications in Emerging Areas of Chemical Science
The versatile structure of this compound suggests its potential for a wide range of applications in various fields of chemical science.
In medicinal chemistry , the pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govrsc.orgnih.gov The presence of the β-hydroxy ester functionality provides a handle for further derivatization, making this compound an attractive starting point for the development of new therapeutic agents with potential applications as antimicrobial, antiviral, or anticancer agents. rsc.orgmdpi.com For instance, a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, is an intermediate in the synthesis of the thrombin inhibitor dabigatran (B194492) etexilate. chemicalbook.comgoogle.com
In materials science , pyridine-containing molecules are of interest for the development of functional materials, such as ligands for metal-organic frameworks (MOFs) and components of organic light-emitting diodes (OLEDs). The ability of the pyridine nitrogen to coordinate with metal ions makes this compound and its derivatives promising candidates for the construction of novel coordination polymers and supramolecular assemblies.
The exploration of this compound in asymmetric catalysis as a chiral ligand or building block for more complex chiral structures is another promising avenue. The combination of the pyridine ring and the chiral hydroxyl group could lead to the development of novel catalysts for a variety of asymmetric transformations.
Q & A
Q. What are the common synthetic routes for Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions between pyridin-3-yl derivatives and ethyl 3-oxopropanoate. For example, a modified Claisen-Schmidt condensation can be employed using pyridin-3-ylmagnesium bromide and ethyl 3-oxopropanoate in anhydrous tetrahydrofuran (THF) under inert conditions . Optimization includes:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve electrophilicity of the carbonyl group.
- Temperature control : Reactions performed at 0–5°C minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.
Yield improvements (up to 85%) are observed with slow reagent addition and rigorous exclusion of moisture .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : The hydroxyl proton appears as a broad singlet (δ 2.5–3.0 ppm), while the pyridin-3-yl protons show distinct splitting patterns (δ 7.1–8.5 ppm). Carbonyl signals (C=O) are observed at ~170 ppm in ¹³C NMR .
- IR : Strong absorption bands at ~3400 cm⁻¹ (O–H stretch) and ~1720 cm⁻¹ (ester C=O) confirm functional groups .
- Crystallography : Single-crystal X-ray diffraction (via SHELX software) resolves stereochemistry and hydrogen bonding. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 confirms the (R)- or (S)-configuration .
Advanced Research Questions
Q. What strategies are employed for the stereoselective synthesis of this compound, particularly in achieving high enantiomeric excess?
- Methodological Answer :
- Biocatalytic Reduction : Recombinant Lactobacillus brevis alcohol dehydrogenase reduces ethyl 3-oxo-3-(pyridin-3-yl)propanoate to the (S)-enantiomer with >99% ee. Reaction conditions: pH 7.0, 30°C, NADPH cofactor recycling .
- Chiral Auxiliaries : Use of (R)-proline-derived catalysts in asymmetric aldol reactions achieves 90–92% ee. Key parameters include solvent polarity (acetonitrile) and sub-zero temperatures (−20°C) .
- Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) quantifies enantiomeric excess .
Q. How do structural modifications at the pyridine ring influence the biological activity of this compound, based on comparative studies with analogs?
- Methodological Answer : A structure-activity relationship (SAR) study comparing analogs reveals:
| Substituent | Biological Activity | Reference |
|---|---|---|
| Pyridin-3-yl (target) | Moderate MAO-B inhibition (IC₅₀ = 12 µM) | |
| Thienyl (analog) | Enhanced serotonin reuptake inhibition (Ki = 8 nM) | |
| Indolyl (analog) | Anticancer activity (EC₅₀ = 5 µM) | |
| Key findings: Electron-withdrawing groups (e.g., nitro) on the pyridine ring increase enzyme affinity, while bulky substituents reduce bioavailability. Docking simulations (AutoDock Vina) validate interactions with MAO-B’s FAD-binding pocket . |
Q. In cases of contradictory data regarding the enzyme inhibitory effects of this compound, what experimental approaches can resolve such discrepancies?
- Methodological Answer : Contradictions (e.g., IC₅₀ variability in MAO-B assays) are addressed by:
- Standardized Assays : Use identical enzyme sources (recombinant human MAO-B) and substrates (kynuramine) to eliminate batch variability .
- Orthogonal Techniques : Validate inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
- Negative Controls : Include known inhibitors (e.g., selegiline) and assess solvent effects (DMSO ≤0.1% v/v).
- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate measurements .
Data Contradiction Analysis Example
Issue : Conflicting reports on cytotoxicity (EC₅₀ ranging from 5 µM to >100 µM in HeLa cells).
Resolution :
- Cell Line Authentication : Use STR profiling to confirm HeLa cell identity.
- Culture Conditions : Standardize serum concentration (10% FBS) and passage number (≤20).
- Compound Stability : Verify stock solution integrity via LC-MS before assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
